![molecular formula C15H22N6O B5525850 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine
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Description
Synthesis Analysis
The synthesis of imidazole and pyrimidine derivatives has been a topic of intense research due to their relevance in drug development. Studies on imidazo[1,2-a]pyridines, for instance, have explored novel methods for their synthesis and functionalization, highlighting the importance of these scaffolds in medicinal chemistry (Shankar et al., 2023). Similarly, research on 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has systematized literary data on their synthesis methods and their chemical and biological properties (Abdurakhmanova et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and pyrimidine rings has been extensively analyzed, revealing a fascinating variability in their chemistry and properties. Coordination Chemistry Reviews presented a comprehensive review on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related ligands, summarizing their structures and important properties such as spectroscopic and magnetic properties (Boča et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving imidazole and pyrimidine derivatives have been the subject of extensive study, highlighting their versatility and reactivity. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored, demonstrating their diverse chemical reactions and the potential for producing a wide range of compounds with significant biological activity (Abdurakhmanova et al., 2018).
Physical Properties Analysis
The physical properties of compounds containing imidazole and pyrimidine structures have been studied in detail, with a focus on their optical and electroluminescent properties. Research has shown that incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the importance of these compounds in the development of electronic devices and sensors (Lipunova et al., 2018).
Chemical Properties Analysis
The chemical properties of imidazole and pyrimidine derivatives have been extensively explored, particularly their role in forming coordination complexes and their reactivity in various chemical reactions. The synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, for instance, underscore the chemical versatility and potential applications of these compounds in medicinal chemistry and drug development (Shankar et al., 2023).
Scientific Research Applications
Synthesis and Rearrangements
Research by Khalafy et al. (2002) explored the synthesis of isoxazolones and their transformation into imidazo[1,2-a]pyridines and indoles, which are related to the structure of interest. This study highlights the chemical pathways and transformations useful in medicinal chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
Optical and Luminescent Properties
Volpi et al. (2017) examined 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their optical properties. These compounds, related to the chemical of interest, exhibited notable Stokes' shift and quantum yields, suggesting potential applications in materials science and photophysical studies (Volpi et al., 2017).
Crystal Structure Analysis
A study by Dhanalakshmi et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. Their work provided insights into the molecular geometry and interactions, critical for understanding the behavior of such compounds in various applications (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Antitumor and Chemotherapeutic Applications
Almeida et al. (2018) designed and synthesized selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells. Their research demonstrated the potential of such compounds in inhibiting cell proliferation and inducing apoptosis, marking a significant contribution to cancer chemotherapy (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
properties
IUPAC Name |
4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-22-10-9-20-8-6-17-14(20)12-3-2-7-21(11-12)13-4-5-18-15(16)19-13/h4-6,8,12H,2-3,7,9-11H2,1H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTDLEOTXSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine |
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